molecular formula C16H15ClFNO2S B2624941 2-chloro-4-fluoro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide CAS No. 2034567-85-4

2-chloro-4-fluoro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide

Cat. No.: B2624941
CAS No.: 2034567-85-4
M. Wt: 339.81
InChI Key: VYGVSWXHXYDGJX-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide typically involves multi-step organic reactionsThe thiophen-2-yl and tetrahydro-2H-pyran-4-yl groups are then attached through a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other groups under appropriate conditions.

    Oxidation and Reduction: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-2-yl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups in place of the chloro or fluoro substituents.

Scientific Research Applications

2-chloro-4-fluoro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-fluoro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.

Properties

IUPAC Name

2-chloro-4-fluoro-N-(4-thiophen-2-yloxan-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO2S/c17-13-10-11(18)3-4-12(13)15(20)19-16(5-7-21-8-6-16)14-2-1-9-22-14/h1-4,9-10H,5-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGVSWXHXYDGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)NC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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